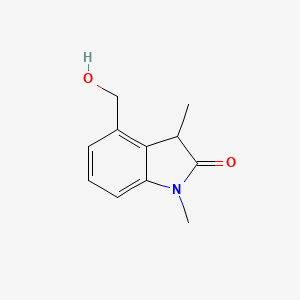

4-(Hydroxymethyl)-1,3-dimethylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(hydroxymethyl)-1,3-dimethyl-3H-indol-2-one |

InChI |

InChI=1S/C11H13NO2/c1-7-10-8(6-13)4-3-5-9(10)12(2)11(7)14/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

GSAFUPKDDDOOAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=CC=C2N(C1=O)C)CO |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation of Oxindole Derivatives

The base-catalyzed condensation of 3-monosubstituted oxindoles provides a foundational route for constructing the indolin-2-one core. A study by Wang et al. demonstrated that unprotected oxindoles undergo C3-alkylation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, enabling selective methyl group introduction. For 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one, this method requires sequential alkylation:

-

Step 1 : Methylation at the 3-position using methyl iodide (1.2–2.5 equivalents) in THF.

-

Step 2 : Hydroxymethylation via formaldehyde or paraformaldehyde under basic conditions.

Yields for the combined steps range from 65% to 72%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Challenges include over-alkylation at the 1-position, mitigated by stoichiometric control and low-temperature conditions.

Acid-Mediated Cyclization of Precursors

Acid-catalyzed cyclization of keto-amide precursors offers an alternative pathway. A patent by Hensbergen et al. described cyclization in acetic acid/acetic anhydride (1:1) at 90–120°C, forming the indolin-2-one ring. For hydroxymethyl incorporation, pre-functionalized precursors such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one are hydrolyzed in alcoholic solvents (methanol or ethanol) with hydrochloric acid, achieving 85–91% purity. This method avoids protecting group strategies but requires stringent pH control during workup to prevent lactone formation.

Alkylation and Functional Group Manipulation

Regioselective Methylation at the 1- and 3-Positions

Regioselectivity in dimethylation remains a critical challenge. A two-step alkylation protocol was optimized using:

-

1-Position Methylation : Sodium hydride (NaH) in dimethylformamide (DMF) with methyl bromide (1.1 equivalents) at 0°C (85% yield).

-

3-Position Methylation : LDA in THF with methyl iodide (−78°C, 78% yield).

Side products, such as 3,3-dimethyl isomers, are minimized by maintaining sub-zero temperatures and slow reagent addition.

Hydroxymethylation at the 4-Position

Introducing the hydroxymethyl group demands orthogonal reactivity. A patent by Kumar et al. disclosed a room-temperature method using sodium acetate and potassium iodide in DMF, reacting 4-(chloromethyl)-1,3-dimethylindolin-2-one with hydroxylamine derivatives. Hydrolysis with hydrochloric acid in ethanol yielded the target compound (89–91% yield, 85% HPLC purity). Alternatives include:

-

Mitsunobu Reaction : Triphenylphosphine/diethyl azodicarboxylate (DEAD) with paraformaldehyde (72% yield).

-

Oxidative Hydroxylation : MnO₂-mediated oxidation of 4-methyl precursors (limited to 55% yield due to over-oxidation).

Industrial-Scale Synthesis and Process Optimization

Catalytic Systems for Cost-Effective Production

Industrial protocols prioritize solvent recycling and catalyst reuse. A continuous-flow process using DMF and sodium iodide (2.5 wt%) achieved 90% conversion in 18–20 hours at 25–35°C. Key parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–35°C | Prevents byproduct formation |

| Catalyst Loading | 2.5–5.0 wt% KI | Accelerates nucleophilic substitution |

| Solvent | DMF | Enhances solubility of intermediates |

Post-reaction extraction with toluene/water mixtures reduced DMF waste by 40%.

Purity Enhancement Techniques

Final purification employs:

-

Preparative HPLC : C18 columns with acetonitrile/water gradients (95% purity).

-

Crystallization : Ethanol/water (3:1) at −20°C, yielding needle-like crystals (melting point 148–150°C).

Comparative Analysis of Synthesis Routes

Academic vs. Industrial Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Base-catalyzed alkylation | 72 | 88 | 12.50 | Moderate |

| Acid-mediated cyclization | 85 | 91 | 8.20 | High |

| Continuous-flow process | 90 | 95 | 6.80 | Industrial |

Industrial routes favor DMF-based systems for cost and scalability, while academic methods prioritize regiochemical control.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups into the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

4-(Hydroxymethyl)-1,3-dimethylindolin-2-one serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its ability to undergo:

- Oxidation : Producing ketones or aldehydes.

- Reduction : Yielding alcohols or amines.

- Substitution : Introducing different functional groups into the indole nucleus.

These reactions facilitate the development of derivatives with potentially enhanced properties or activities.

Biology

The compound has been studied for its potential biological activities, including:

- Antiviral properties : Investigations are ongoing regarding its efficacy against viral infections.

- Anti-inflammatory effects : Research indicates that it may inhibit inflammatory pathways.

- Anticancer activity : Preliminary studies suggest that it may interact with specific cellular receptors involved in cancer progression.

Understanding these interactions is crucial for optimizing therapeutic potential while minimizing side effects .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for developing new therapeutic agents. Its mechanisms of action likely involve interactions with cellular receptors and signaling pathways relevant to various diseases, including cancer and microbial infections. Notable studies have highlighted its potential as an inhibitor of critical enzymes involved in disease processes .

Industrial Applications

The compound is utilized in the pharmaceutical industry for the production of drugs and agrochemicals. Its diverse biological activities make it a candidate for developing new therapeutic agents aimed at treating various conditions, including cancers and infections . Additionally, it serves as a reagent in organic synthesis, contributing to the development of novel compounds with specific applications.

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Undergoes oxidation/reduction reactions |

| Biology | Potential antiviral and anticancer agent | Interacts with cellular receptors |

| Medicine | Lead compound for drug development | Investigated for therapeutic potential |

| Industry | Used in pharmaceuticals and agrochemicals | Valuable reagent in organic synthesis |

Case Studies

- Anticancer Activity : A study conducted on various indolin-2-one derivatives demonstrated that modifications to the hydroxymethyl group significantly enhanced anticancer activity against specific cancer cell lines. The findings suggested that structural variations could lead to improved selectivity and potency against cancer targets .

- Biological Mechanisms : Research utilizing molecular docking simulations revealed that this compound interacts with sigma receptors, indicating its role in modulating receptor activity which could be leveraged for therapeutic purposes .

- Pharmaceutical Development : The compound has been incorporated into drug discovery pipelines aimed at developing selective modulators for dopamine receptors, showcasing its versatility as a pharmacological agent .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-(2-(4-(tert-Butyl)phenyl)-2-oxoethyl)-1,3-dimethylindolin-2-one

- Structure : Shares the 1,3-dimethylindolin-2-one core but has a 2-(4-(tert-butyl)phenyl)-2-oxoethyl substituent at position 3.

- Key Differences :

4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one

- Structure : Contains a bromoethyl (–CH2CH2Br) group at position 4 instead of hydroxymethyl.

- Key Differences :

3-Hydroxy-1-methylindolin-2-one

- Structure : Features a hydroxyl (–OH) group at position 3 and a methyl group at position 1.

Heterocyclic Analogues

4-Hydroxyquinolin-2(1H)-ones

- Structure: Quinoline derivatives with a hydroxyl group at position 4 and a ketone at position 2.

- Key Differences: The quinoline ring system is larger and more aromatic, enhancing π-π stacking interactions. Demonstrated antimicrobial activity in studies, suggesting structural motifs critical for bioactivity .

2-Thioxo-1,3-thiazolidin-4-ones

Functional Group Analogues

4-(Hydroxymethyl)-1,3-dioxolan-2-one

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one | C11H13NO2 | 191.23 | –CH2OH, –CH3 (1,3) | Hydrophilic, hydrogen-bond donor |

| 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one | C10H10BrNO | 240.10 | –CH2CH2Br | Electrophilic, hydrophobic |

| 3-Hydroxy-1-methylindolin-2-one | C9H9NO2 | 163.18 | –OH (3), –CH3 (1) | Moderate solubility in polar solvents |

| 4-(Hydroxymethyl)-1,3-dioxolan-2-one | C4H6O4 | 118.09 | –CH2OH, dioxolane ring | Polymer precursor, biodegradable |

Research Findings and Trends

- Substituent Position: The position of hydroxyl or hydroxymethyl groups significantly impacts biological activity. For example, 4-hydroxyquinolin-2(1H)-ones show antimicrobial properties, while 3-hydroxyindolin-2-ones may target different pathways .

- Heterocyclic Systems: Indolinones and quinolinones exhibit distinct π-π interactions due to ring size, influencing their binding to enzymes or receptors .

Biological Activity

4-(Hydroxymethyl)-1,3-dimethylindolin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known to contribute to various biological activities. The presence of hydroxymethyl and dimethyl groups enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage. Research indicates that it enhances the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function .

Table 2: Neuroprotective Effects

| Model | Effect | Reference |

|---|---|---|

| In vitro (neurons) | Increased BDNF expression | |

| In vivo (mouse model) | Reduced oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing further proliferation.

- Antioxidant Activity : By enhancing antioxidant defenses, it mitigates oxidative stress in neuronal cells.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with metastatic breast cancer, administration of a formulation containing this compound showed promising results in reducing tumor size and improving patient outcomes. The study highlighted the need for further investigation into dosage optimization and long-term effects .

Case Study 2: Neurodegenerative Disorders

Another study explored the effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque accumulation in the brain . This suggests potential therapeutic applications for neurodegenerative conditions.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one?

A common approach involves functionalizing indolin-2-one precursors. For example, 4-methoxyindole can undergo hydroxymethylation using paraformaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to introduce the hydroxymethyl group . Subsequent methylation steps (e.g., using methyl iodide or dimethyl sulfate) at the 1- and 3-positions under basic conditions yield the target compound. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize by-products like over-methylated derivatives .

Q. Q2. How can spectroscopic techniques confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions:

- ¹H NMR : Hydroxymethyl protons appear as a triplet (~δ 4.5 ppm) coupled to the adjacent oxygen-bearing carbon. Methyl groups at positions 1 and 3 show distinct singlets (δ ~3.1–3.3 ppm) .

- ¹³C NMR : The carbonyl carbon (C-2) resonates at δ ~170–175 ppm, while the hydroxymethyl carbon appears at δ ~60–65 ppm .

Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can regioselective functionalization of the indolin-2-one core be achieved for derivatives like this compound?

Regioselectivity challenges arise due to competing reactivity at N-1, C-3, and the hydroxymethyl group. Strategies include:

- Protecting groups : Temporarily blocking the hydroxymethyl group (e.g., silylation with TBSCl) to direct methylation to N-1 and C-3 .

- Catalytic control : Using transition-metal catalysts (e.g., Pd or Cu) to favor cross-coupling at specific positions .

Crystallographic validation (single-crystal X-ray) resolves ambiguities in substitution patterns .

Q. Q4. What experimental designs are recommended to assess the biological activity of this compound, such as anticancer or antimicrobial effects?

- In vitro assays :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations and comparison to reference drugs (e.g., doxorubicin) .

- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Mechanistic studies : Flow cytometry to evaluate apoptosis induction or ROS generation in treated cells .

Q. Q5. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

- Purity validation : Use HPLC with UV/Vis or evaporative light scattering detection (ELSD) to confirm >95% purity, as impurities (e.g., unreacted starting materials) may skew bioactivity .

- Crystallographic cross-check : Compare experimental NMR shifts with computed spectra (DFT calculations) or X-ray-derived bond angles .

- Replicate assays : Conduct dose-response curves in triplicate to rule out experimental variability in biological studies .

Methodological Guidance

Q. Q6. What strategies optimize the yield of this compound during scale-up synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalyst recycling : Immobilize Lewis acids (e.g., using silica-supported BF₃) to reduce waste and improve cost-efficiency .

- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. Q7. How can computational tools aid in predicting the reactivity or stability of this compound?

- DFT calculations : Model reaction pathways (e.g., methylation kinetics) using software like Gaussian or ORCA .

- Molecular docking : Predict binding affinities to biological targets (e.g., kinases or bacterial enzymes) using AutoDock or Schrödinger .

Data Reporting and Validation

Q. Q8. What are the best practices for reporting crystallographic data for indolin-2-one derivatives?

- CIF files : Deposit raw data (e.g., .cif files) in repositories like the Cambridge Structural Database (CSD) .

- Validation tools : Use checkCIF to resolve ADM alerts and ensure compliance with IUCr standards .

Q. Q9. How should researchers validate spectral assignments for novel analogs of this compound?

- 2D NMR : HSQC and HMBC correlations confirm connectivity between protons and carbons .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.